2-(Trifluoromethyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJWEQRIVLWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423737 | |
| Record name | 2-(Trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959108-47-5 | |
| Record name | 2-(Trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 2 Trifluoromethyl Nicotinamide Analogues
Influence of Trifluoromethyl Substitution Pattern on Biological Activity
The introduction of a trifluoromethyl (-CF3) group into a molecule is a common strategy in medicinal chemistry to modulate its biological profile. mdpi.com The position of this highly electronegative and lipophilic group on the nicotinamide (B372718) scaffold is a critical determinant of the resulting analogue's biological activity. While often used as a bioisostere for chlorine, the -CF3 group's unique properties significantly influence drug-receptor interactions. mdpi.com
Statistical analyses comparing pairs of compounds differing only by a methyl (-CH3) versus a trifluoromethyl (-CF3) substitution have shown that this replacement does not guarantee an improvement in bioactivity on average. researchgate.netnih.gov However, in a significant subset of cases (approximately 9.19%), substituting -CH3 with -CF3 can enhance biological activity by at least an order of magnitude. researchgate.netnih.gov The effectiveness of this substitution is highly context-dependent, with the -CF3 group being particularly effective at improving binding energy when placed on a benzene (B151609) ring within the ligand structure. nih.gov The environment of the binding pocket is also crucial; substitution near amino acid residues like Phenylalanine, Histidine, and Arginine is more likely to result in improved bioactivity. researchgate.netnih.gov
The influence of the trifluoromethyl group extends beyond direct binding interactions. Its presence can alter the physicochemical properties of the entire molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, which is a key consideration in drug design. researchgate.net The strategic placement of a -CF3 group can lead to enhanced metabolic stability and lipophilicity, contributing to improved pharmacokinetic properties. researchgate.netnih.gov
Impact of Substituents on the Nicotinamide Backbone on Biological Activity
Modifications to the nicotinamide backbone, including the amide group and other positions on the pyridine (B92270) ring, are crucial for tuning the biological activity of 2-(trifluoromethyl)nicotinamide analogues.
In a series of 2-((arylamino)-6-(trifluoromethyl)nicotinic acid derivatives designed as HIV-1 RT inhibitors, significant variations in activity were observed based on the nature of the substituent at the 3-position (the nicotinamide-equivalent position). Ester and amide derivatives showed distinct profiles. For example, replacing the ethoxy group of ethyl nicotinate (B505614) 9 with substituted aryl esters led to changes in potency against the RNase H function. mdpi.com Specifically, 4-chloro, 4-methoxy, and 4-thiomethyl aryl esters were the most potent in their series, while moving the chloro substituent to the 2- or 3-position caused a drop in activity. mdpi.com
Amide derivatives also showed high sensitivity to substitution. The unsubstituted nicotinamide 6 was inactive, whereas complex amides, such as those with monosubstituted aryl groups (compounds 28-30), demonstrated inhibitory activity in the micromolar range. mdpi.com The data in the table below illustrates the impact of these substitutions on RNase H inhibition.
Table 1: SAR of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives as RNase H Inhibitors
| Compound | Modification on Nicotinamide Backbone | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Ethyl nicotinate 9 | Ethyl ester at C3 | HIV-1 RNase H | 24 | mdpi.com |
| Nicotinamide 6 | Unsubstituted amide at C3 | HIV-1 RNase H | Inactive | mdpi.com |
| Compound 29 | 3-Methylphenyl amide at C3 | HIV-1 RNase H | 5.6 | mdpi.com |
| Compound 33 | 3-Methoxyphenyl amide at C3 | HIV-1 RNase H | Inactive | mdpi.com |
| Oxime 25 | Oxime derivative at C3 | HIV-1 RNase H | 0.7 | mdpi.com |
Further studies on niflumic acid analogues, which feature a 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid core, highlight the importance of the carboxylic acid group. Modifying this group to an acryloyl moiety, which can act as a Michael acceptor, dramatically increased transcriptional inhibitory activity against the TEAD transcription factor. nih.gov The introduction of a methoxy (B1213986) group was also shown to effectively increase activity. nih.gov
Table 2: SAR of Niflumic Acid Analogues as TEAD Inhibitors
| Compound | Modification | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Niflumic acid (3a) | Carboxylic acid | TEAD | 29.87 | nih.gov |
| Compound 5b | Acryloyl moiety | TEAD | 1.04 | nih.gov |
| Compound 5k | Modified acryloyl moiety | TEAD | 0.32 | nih.gov |
These examples underscore that even subtle changes to the substituents on the nicotinamide backbone can lead to profound differences in biological activity, offering a powerful tool for optimizing drug candidates.
Pharmacophoric Requirements for Specific Biological Target Interactions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.com For analogues of this compound, these models are crucial for rational drug design and for understanding why certain structural modifications lead to enhanced or diminished activity.
In the context of nicotinamide adenine (B156593) dinucleotide (NAD) analogues, which share the nicotinamide headpiece, proteins have evolved diverse pharmacophore motifs for binding. nih.gov While the pyrophosphate linker has a very limited set of binding motifs, the nicotinamide and adenine portions interact with a wider, more diverse set of protein environments. nih.gov This diversity allows for the design of selective inhibitors. For instance, structure-based pharmacophore modeling for human nicotinamide N-methyltransferase (hNNMT), an enzyme implicated in cancer and metabolic disorders, has been used to identify key structural features for potent inhibition. nih.govresearchgate.net These models can then be used to virtually screen large compound libraries to find new potential inhibitors. nih.gov
The development of inhibitors for the TEAD transcription factor provides another example. Here, the pharmacophore involves targeting a palmitate binding pocket that includes a conserved cysteine, a main hydrophobic pocket, and a hydrophilic side pocket. nih.govresearchgate.net Successful inhibitors must possess features that can favorably interact with these distinct sub-pockets. The inhibitory activity of niflumic acid derivatives was improved by introducing polar groups and aromatic rings designed to target the hydrophilic side pocket. nih.gov
Modulating Biological Activity through Structural Modifications of this compound Scaffolds
The biological activity of the this compound scaffold can be systematically modulated through a variety of structural modifications. These changes can alter the compound's affinity for its target, its selectivity, and its pharmacokinetic properties.
One effective strategy is the modification of functional groups on the nicotinamide core. As seen with TEAD inhibitors, converting the carboxylic acid of a niflumic acid analogue into an acryloyl moiety (a Michael acceptor) led to a dramatic increase in inhibitory activity. nih.gov This modification allows the compound to form a covalent bond with a cysteine residue in the target's binding pocket, resulting in potent and sustained inhibition. nih.gov
Another approach involves altering the substituents attached to the core scaffold. In the development of HIV-1 RT inhibitors based on a 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold, replacing the ester functional group with various substituted amides significantly modulated the anti-RNase H potency. mdpi.com An oxime derivative, compound 25, emerged as the most potent inhibitor from this series, demonstrating that substantial changes to the C3-substituent are well-tolerated and can lead to improved activity. mdpi.com
Furthermore, the broader chemical framework can be altered. A study involving the design of succinate (B1194679) dehydrogenase inhibitors introduced a diarylamine group to replace the biphenyl (B1667301) group of the lead compound, boscalid. nih.gov This "splicing" approach, which attached the modified diarylamine to a nicotinamide core, resulted in novel compounds with moderate fungicidal activity. nih.gov Although the activity was not exceptionally high, it demonstrates the principle of using the nicotinamide scaffold as a building block in the design of new bioactive molecules. nih.gov
Role of Trifluoromethyl Group on Lipophilicity and Metabolic Stability in Structure-Activity Relationships
The -CF3 group is significantly more lipophilic than a hydrogen atom and is generally considered to be more lipophilic than a methyl group, although the extent of this effect can be position-dependent. mdpi.comnih.gov This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which can be crucial for drugs targeting the central nervous system. mdpi.com The incorporation of a -CF3 group is a widely used tactic to optimize potency and membrane permeability. mdpi.comresearchgate.net However, the enhancement of lipophilicity is most pronounced when the trifluoromethyl group is in the alpha-position relative to a functional group; its effect is less significant at beta or gamma positions. nih.gov
From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong and stable, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net This metabolic stability means that drugs containing this group often have a longer half-life in the body. The strong electron-withdrawing nature of the -CF3 group can also shield adjacent parts of the molecule from metabolic attack. researchgate.net
In the context of SAR, these features are invaluable. By strategically placing a -CF3 group, medicinal chemists can improve a lead compound's metabolic profile without negatively affecting—and potentially even enhancing—its binding affinity for its target. mdpi.commdpi.com The combination of high lipophilicity, which can improve target engagement, and high metabolic stability, which increases bioavailability, makes the trifluoromethyl group a privileged functional group in modern drug discovery. nih.gov
Biological Activities and Mechanisms of Action of 2 Trifluoromethyl Nicotinamide Derivatives
Antiviral Properties and Target Identification
HIV-1 Reverse Transcriptase Inhibition
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for the viral life cycle, making it a primary target for antiretroviral drugs. nih.gov These drugs typically fall into two main categories: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NRTIs act as chain terminators after being incorporated into the growing DNA chain, while NNRTIs bind to an allosteric site on the enzyme, inhibiting its function noncompetitively. nih.gov
Research has explored various derivatives for their ability to inhibit HIV-1 RT. For instance, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) has demonstrated potent anti-HIV-1 activity, functioning as a translocation-defective reverse transcriptase inhibitor (TDRTI). nih.gov This means that after its incorporation, it primarily blocks the translocation step, which is essential for the addition of the next nucleotide. nih.gov EFdA has shown an exceptionally high potency, with an EC50 of 50 pM in activated peripheral blood mononuclear cells, making it significantly more potent than some clinically used NRTIs like tenofovir (B777) and AZT. nih.gov
Table 1: Antiviral Potency of EFdA against HIV-1
| Compound | Cell Type | EC50 |
|---|---|---|
| EFdA | Activated PBMCs | 50 pM |
| Tenofovir | Activated PBMCs | > 4 orders of magnitude higher than EFdA |
| AZT | Activated PBMCs | > 400-fold higher than EFdA |
Data sourced from a study on the inhibition of HIV-1 Reverse Transcriptase. nih.gov
Hepatitis C Virus NS5B Polymerase Inhibition
The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication and a key target for direct-acting antivirals. nih.govwikipedia.org Inhibitors of NS5B are broadly classified as nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). nih.govnih.gov NIs are incorporated into the nascent RNA chain, causing premature termination, while NNIs bind to allosteric sites on the polymerase, disrupting its function. nih.govnih.gov
Various chemical classes have been identified as NNIs of HCV NS5B, including benzimidazoles, indoles, thiophenes, and phenylalanines. natap.org These NNIs often bind to one of several allosteric sites on the enzyme, interfering with the conformational changes required for RNA synthesis. nih.govmdpi.com For example, some indole-based inhibitors have been shown to bind to a site that displaces a portion of the finger loop, which is thought to disrupt the polymerase's ability to adopt the closed conformation necessary for polymerization. mdpi.com
Derivatives of S-trityl-L-cysteine (STLC) have also been identified as modest inhibitors of HCV NS5B polymerase. nih.gov Specific STLC derivatives, namely 9, F-3070, and F-3065, exhibited IC50 values in the micromolar range. nih.gov Further studies with F-3070 and F-3065 in cell-based assays confirmed their ability to inhibit intracellular NS5B activity and HCV RNA replication. nih.gov
Table 2: Inhibition of HCV NS5B by STLC Derivatives
| Compound | IC50 (µM) |
|---|---|
| 9 | 22.3 - 39.7 |
| F-3070 | 22.3 - 39.7 |
| F-3065 | 22.3 - 39.7 |
Data from a study on S-Trityl-L-Cysteine Derivatives as HCV NS5B Polymerase Inhibitors. nih.gov
Anticancer Potential and Associated Cellular Pathways
Nicotinamide (B372718) and its derivatives have been investigated for their potential in cancer therapy. One area of focus is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow. A novel nicotinamide analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), has been synthesized and evaluated as a potential VEGFR-2 inhibitor. nih.gov
In vitro studies demonstrated that BHEPN effectively inhibits VEGFR-2 with an IC50 value of 0.320 µM. nih.gov It also showed significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 0.19 µM and 1.18 µM, respectively. nih.gov Notably, BHEPN exhibited a higher IC50 value against non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells. nih.gov Further analysis revealed that BHEPN induces cell cycle arrest at the G1/S phase and promotes both early and late apoptosis in HepG2 cells. nih.gov It also demonstrated the ability to suppress cancer cell migration. nih.gov
Table 3: Cytotoxic Activity of BHEPN
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 0.19 ± 0.01 |
| MCF-7 (Breast Cancer) | 1.18 ± 0.01 |
| Vero (Non-cancerous) | 4.11 ± 0 |
Data from a study on the anticancer properties of a new nicotinamide analogue. nih.gov
Other research has explored NAD-based inhibitors for their anti-proliferative properties. Mycophenolic adenine (B156593) dinucleotide analogues have been shown to be potent inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides, and have demonstrated sub-micromolar inhibition of leukemic K562 cell proliferation. nih.gov
Investigations in Neurodegenerative Disorders
Nicotinamide plays a significant role in neuronal health and is being explored for its therapeutic potential in a range of neurodegenerative disorders. nih.govnih.gov These disorders affect a vast number of people globally and are often linked to metabolic diseases. nih.govnih.gov Nicotinamide has shown protective effects against various cellular stressors implicated in neurodegeneration, including oxidative stress, excitotoxicity, and amyloid-β toxicity. nih.gov
The mechanisms underlying nicotinamide's neuroprotective effects are complex and involve several key cellular pathways. These include the silent mating type information regulation 2 homolog 1 (SIRT1), the mechanistic target of rapamycin (B549165) (mTOR), and AMP-activated protein kinase (AMPK). nih.gov Nicotinamide has been shown to improve cognitive function and neuronal survival in models of cortical trauma and to limit axonal degeneration. nih.gov It is also under investigation for its potential benefits in Alzheimer's disease, Parkinson's disease, and Huntington's disease. researchgate.net
Research into Metabolic Syndrome Applications
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.gov Nicotinamide and its derivatives are being investigated for their potential role in managing metabolic disorders due to their involvement in crucial metabolic pathways. nih.govresearchgate.net Nicotinamide is a precursor to NAD+ and NADP+, which are essential coenzymes in energy metabolism. researchgate.net
Research suggests that nicotinamide can protect against conditions associated with metabolic syndrome, such as insulin (B600854) resistance and pancreatic β-cell dysfunction. nih.gov The prevalence of metabolic syndrome is high, with a study showing that 87.5% of patients with type 2 diabetes also had metabolic syndrome. nih.gov This highlights the need for effective therapeutic strategies. The biological pathways influenced by nicotinamide, including SIRT1, mTOR, and AMPK, are also central to metabolic regulation. nih.gov
Immunomodulatory Effects: Sphingosine-1-Phosphate-1 Receptor (S1P1) Agonism
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking. nih.gov Modulators of S1P1, particularly agonists, have shown promise as immunomodulatory agents. nih.gov Fingolimod (B1672674) (FTY720), an approved S1P1 receptor modulator, works by inducing the internalization and degradation of the receptor, which traps lymphocytes in the lymph nodes and prevents them from moving to sites of inflammation. nih.gov
Research has focused on developing new S1P1 receptor agonists with improved properties. Fluorine-substituted analogues of fingolimod have been synthesized and tested, demonstrating potent S1P1 receptor agonism both in vitro and in vivo. nih.gov These compounds represent a promising avenue for the development of new immunomodulatory drugs. The immunomodulatory effects of various compounds can be diverse, with some, like the plant defensin (B1577277) NaD1, showing the ability to influence the production of both pro-inflammatory and anti-inflammatory cytokines. mdpi.com
Insecticidal Activity and Aphid Feeding Inhibition (referencing related Flonicamid (B1672840) metabolites)
Flonicamid, a pyridinecarboxamide insecticide, demonstrates selective and potent activity against a range of sucking insects, most notably aphids. nih.govresearchgate.netiskweb.co.jp Its primary mechanism of action is the rapid inhibition of feeding. nih.gov Studies show that within half an hour of exposure, aphids cease feeding activities, a condition that is irreversible and ultimately leads to starvation. nih.govresearchgate.net This antifeedant effect occurs without inducing typical poisoning symptoms like convulsions. nih.govresearchgate.net Electronic monitoring of insect feeding behavior has revealed that while affected aphids may touch their proboscis to a leaf surface, both salivation and sap ingestion are significantly inhibited, suggesting the insecticide disrupts the stylet's ability to penetrate plant tissues. nih.gov
The insecticidal efficacy of flonicamid is largely attributed to its metabolites. nih.gov Flonicamid itself is considered a pro-insecticide, meaning it is converted into its more active forms within the target organism. nih.gov The primary active metabolite is 4-trifluoromethylnicotinamide (TFNA-AM). nih.govnih.gov Research indicates that flonicamid is metabolized into several key compounds, including TFNA-AM, 4-trifluoromethylnicotinic acid (TFNA), and N-(4-trifluoromethylnicotinoyl)glycine (TFNG). eurl-pesticides.euresearchgate.netnih.gov
TFNA-AM has been identified as a potent modulator of chordotonal organs, which are mechanoreceptors in insects responsible for hearing, balance, and spatial orientation. nih.gov Its effects are functionally indistinguishable from TRPV (Transient Receptor Potential Vanilloid) channel agonists, though it does not act directly on these channels. nih.gov Instead, it appears to act upstream in a pathway that leads to TRPV channel activation. nih.gov This disruption of chordotonal organ function is evidenced by behavioral changes in insects, such as the extension of hindlegs in locusts and the loss of negative gravitaxis (upward movement against gravity) in fruit flies. nih.gov The inhibition of the enzyme nicotinamidase (Naam) by TFNA-AM has been identified as a key molecular event. nih.gov This inhibition leads to an accumulation of nicotinamide in chordotonal neurons, disrupting their function and causing the observed toxic effects. nih.gov
The table below summarizes the key compounds related to flonicamid's insecticidal activity.
| Compound Name | Abbreviation | Role |
| Flonicamid | - | Pro-insecticide with selective activity against sucking insects. nih.goviskweb.co.jp |
| 4-Trifluoromethylnicotinamide | TFNA-AM | The major active metabolite; a potent chordotonal organ modulator. nih.govnih.gov |
| 4-Trifluoromethylnicotinic Acid | TFNA | A metabolite of flonicamid. eurl-pesticides.euresearchgate.net |
| N-(4-trifluoromethylnicotinoyl)glycine | TFNG | A metabolite of flonicamid. eurl-pesticides.euresearchgate.net |
Antifungal Activities
Derivatives of nicotinamide have shown promise as antifungal agents. nih.gov Research into this area has led to the synthesis and evaluation of various nicotinamide analogues for their activity against pathogenic fungi. nih.gov
One study focused on designing and synthesizing a series of nicotinamide derivatives aimed at disrupting the fungal cell wall. nih.gov Through screening, a lead compound was identified that demonstrated significant activity against Candida albicans, including fluconazole-resistant strains. nih.gov The most potent derivative, compound 16g , exhibited minimum inhibitory concentration (MIC) values ranging from 0.125 to 1 µg/mL against resistant strains, which was superior to fluconazole. nih.gov This compound also showed moderate activity against other species of Candida, Cryptococcus, and Trichophyton. nih.gov
Other research has explored N-phenylbenzamide derivatives that incorporate a trifluoromethylpyrimidine moiety. researchgate.net Several of these synthesized compounds displayed notable in vitro activity against plant pathogenic fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea, in some cases exceeding the efficacy of the commercial fungicide pyrimethanil. researchgate.net For instance, compound 4q from this series showed high inhibition rates of 98.5% against B. dothidea, 92.0% against Phomopsis sp., and 98.5% against B. cinerea. researchgate.net
The antifungal mechanism of some related compounds, like amiodarone (B1667116) which is based on a benzofuran (B130515) ring system, has been linked to the mobilization of intracellular calcium. nih.gov While not all synthesized benzofuran derivatives showed a direct correlation between their antifungal effects and calcium fluxes, they did enhance the calcium influx caused by amiodarone, suggesting that changes in cytoplasmic calcium concentration are a component of their antifungal action. nih.gov
The table below presents data on the antifungal activity of selected nicotinamide derivatives.
| Compound/Derivative | Fungal Species | Activity/Inhibition Rate |
| Compound 16g (Nicotinamide derivative) | Candida albicans (fluconazole-resistant) | MIC: 0.125–1 µg/mL. nih.gov |
| Compound 4q (N-phenylbenzamide derivative) | Botryosphaeria dothidea | 98.5% inhibition. researchgate.net |
| Compound 4q (N-phenylbenzamide derivative) | Phomopsis sp. | 92.0% inhibition. researchgate.net |
| Compound 4q (N-phenylbenzamide derivative) | Botrytis cinerea | 98.5% inhibition. researchgate.net |
Enzyme Inhibition Studies (General)
Derivatives of 2-(Trifluoromethyl)nicotinamide and related nicotinamide structures have been investigated as inhibitors of various enzymes, highlighting their potential in therapeutic and agrochemical applications.
A significant finding in the context of insecticidal action is the identification of nicotinamidase (Naam) as the molecular target for flonicamid's active metabolite, TFNA-AM. nih.gov TFNA-AM acts as a potent inhibitor of Naam, an enzyme expressed in the chordotonal stretch-receptor neurons of insects. nih.gov The inhibition constant (Kᵢ) for this interaction was determined to be 0.72 μM. nih.gov This inhibition leads to the accumulation of the enzyme's substrate, nicotinamide, which disrupts neuronal function and leads to the insecticidal effect. nih.gov
In the field of oncology, nicotinamide N-methyltransferase (NNMT) has emerged as a therapeutic target due to its overexpression in various cancers. nih.gov This enzyme methylates nicotinamide. nih.gov Research has focused on developing small-molecule NNMT inhibitors. Potent inhibitors have been designed as bisubstrate mimics, combining features of the nicotinamide substrate and the S-adenosyl-l-methionine (SAM) cofactor. nih.gov One of the most effective inhibitors developed incorporates an electron-deficient aromatic group to mimic nicotinamide and a trans-alkene linker, achieving an IC₅₀ value of 3.7 nM. nih.gov
Another crucial enzyme in cellular metabolism, nicotinamide phosphoribosyltransferase (NAMPT), which is essential for NAD⁺ biosynthesis, has also been a target of inhibition studies. nih.gov Specific inhibitors of NAMPT, such as FK866, have been shown to disrupt cellular metabolism in cancer cells. nih.gov Inhibition of NAMPT leads to a decrease in glycolysis by affecting the glyceraldehyde 3-phosphate dehydrogenase step and causes a buildup of other metabolites like fructose (B13574) 1-phosphate and sedoheptulose (B1238255) 1-phosphate. nih.gov
The table below summarizes the enzymes inhibited by nicotinamide derivatives and their corresponding inhibitors.
| Enzyme | Inhibitor | Biological Context |
| Nicotinamidase (Naam) | TFNA-AM | Insecticidal activity. nih.gov |
| Nicotinamide N-methyltransferase (NNMT) | Alkene-linked bisubstrate mimics | Cancer therapy. nih.gov |
| Nicotinamide phosphoribosyltransferase (NAMPT) | FK866 | Cancer therapy. nih.gov |
Computational Chemistry and Molecular Modeling Studies of 2 Trifluoromethyl Nicotinamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations, often employing Density Functional Theory (DFT), can elucidate various molecular descriptors that are crucial for predicting reactivity and intermolecular interactions.
Electronic Structure Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. wikipedia.orgschrodinger.com
For 2-(Trifluoromethyl)nicotinamide, the introduction of the electron-withdrawing trifluoromethyl group at the 2-position of the pyridine (B92270) ring is expected to significantly influence its electronic properties compared to nicotinamide (B372718). This substitution would likely lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and, consequently, its chemical behavior. However, specific HOMO-LUMO energy values and orbital distributions for this compound require dedicated quantum chemical calculations, which are not readily found in the reviewed literature.
Table 1: Hypothetical Frontier Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as specific calculated values for this compound were not found in the search results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the electronegative fluorine atoms of the trifluoromethyl group, along with the oxygen and nitrogen atoms of the amide group and the pyridine ring, would create distinct regions of negative electrostatic potential. Conversely, the hydrogen atoms of the amide group and the pyridine ring would exhibit positive potential. An MEP analysis would provide a detailed picture of the molecule's reactivity and its potential for forming hydrogen bonds and other non-covalent interactions. Specific MEP maps for this compound are not available in the reviewed literature.
Conformational Analysis
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is particularly important for flexible molecules that can adopt multiple spatial arrangements. Computational methods, such as DFT, are powerful tools for exploring the conformational landscape of a molecule. nih.govrsc.orgcore.ac.uk
The rotational barrier around the C-C bond connecting the pyridine ring and the amide group in this compound would be a key determinant of its conformational preferences. The steric hindrance and electronic effects of the trifluoromethyl group at the 2-position would likely influence the preferred orientation of the amide group relative to the pyridine ring. A detailed conformational analysis would be necessary to identify the global minimum energy conformation and other low-energy conformers that might be biologically relevant. However, specific studies on the conformational analysis of this compound were not identified.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity. researchgate.netnih.gov Docking algorithms explore various possible binding poses of a ligand in the active site of a protein and score them based on their binding affinity.
In the context of this compound, molecular docking studies could be employed to predict its interaction with various biological targets. For instance, nicotinamide and its derivatives are known to interact with a range of enzymes. A study on a related compound, N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, utilized molecular docking to investigate its binding to the ATP binding pocket of SRPK2. plos.org Similar studies for this compound would require a specific protein target and would provide insights into its potential binding mode and affinity. Such specific docking studies for this compound are not described in the available literature.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase | Data not available | Data not available |
This table is for illustrative purposes only, as no specific molecular docking studies for this compound were found.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govresearchgate.net These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key residues involved in maintaining the interaction. MD simulations offer a more realistic representation of the biological environment compared to the static picture provided by molecular docking.
In Silico Screening for Novel this compound Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound. nih.govnih.gov
Starting with this compound as a lead compound, in silico screening could be used to identify novel analogues with potentially improved activity or pharmacokinetic properties. This would involve creating a virtual library of compounds with modifications to the this compound scaffold and then using docking or other screening methods to prioritize them for synthesis and biological testing. While studies on in silico screening of other nicotinamide derivatives exist, a specific campaign for analogues of this compound has not been reported in the reviewed literature. nih.gov
Predictive Modeling for Biological Activity and Pharmacokinetic Profiles
Predictive modeling for biological activity often involves Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are built using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds like this compound.
Similarly, the prediction of pharmacokinetic profiles is crucial for assessing the drug-likeness of a compound. In silico ADMET prediction tools are widely used to estimate properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
While specific data tables for this compound are not available due to a lack of published research, a hypothetical predictive analysis can be conceptualized based on its structural features. The presence of the trifluoromethyl group is known to significantly influence a molecule's properties, often increasing its metabolic stability and membrane permeability. The nicotinamide core is a well-known pharmacophore present in many biologically active compounds.
Hypothetical Predicted ADMET Properties of this compound
The following table represents a hypothetical set of predicted ADMET properties for this compound, based on general principles of computational chemistry and the known effects of its constituent chemical moieties. It is crucial to note that these are not experimentally verified data but rather illustrative predictions that would typically be generated by in silico models.
| Property | Predicted Value | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Moderate to High | Potential for central nervous system activity. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| CYP2D6 Inhibition | Low Probability | Reduced risk of drug-drug interactions. |
| CYP3A4 Inhibition | Low Probability | Reduced risk of drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Moderate | Likely to be cleared by the kidneys. |
| Toxicity | ||
| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
Detailed Research Findings from Related Compounds
Although specific studies on this compound are scarce, research on structurally similar compounds provides valuable insights. For instance, studies on various nicotinamide derivatives have successfully employed QSAR and molecular docking to identify potential inhibitors for targets such as VEGFR-2 and nicotinamidase. These studies demonstrate the utility of computational approaches in predicting the biological activity of compounds containing the nicotinamide scaffold.
Furthermore, research on compounds containing the trifluoromethyl group has highlighted its role in enhancing biological activity and improving pharmacokinetic properties. A recent computational toxicology study focused on trifluoromethyl compounds established a quantitative structure-toxicity relationship (QSTR) model for predicting acute oral toxicity in rats, indicating that molecular descriptors related to lipophilicity and electronic properties are key factors. nih.gov
Analytical Methodologies for the Research and Characterization of 2 Trifluoromethyl Nicotinamide
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 2-(Trifluoromethyl)nicotinamide, enabling its isolation and quantification in various matrices, from synthetic reaction mixtures to biological samples. The choice of technique depends on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like nicotinamide (B372718) and its derivatives. sigmaaldrich.com The technique separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For compounds related to this compound, reversed-phase HPLC is commonly employed.
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of nicotinamide metabolites, which are often highly hydrophilic, can be challenging on standard C18 columns. nih.gov However, specialized columns, such as those with a pentabromobenzyl stationary phase, can enhance retention through a combination of hydrophobic interactions and dispersion forces, allowing for effective separation under simple reversed-phase conditions. nih.gov
Detection is frequently accomplished using a UV detector, as the pyridine (B92270) ring system common to these molecules absorbs UV light. For instance, nicotinamide analysis can be performed with UV detection at 255 nm. helixchrom.com For enhanced sensitivity and specificity, particularly in complex matrices like plasma, a fluorescence detector can be used after derivatization of the analyte. matec-conferences.org
Table 1: Example HPLC Conditions for Nicotinamide-Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | COSMOSIL 3PBr (3.0 mm I.D. × 150 mm) | nih.gov |
| Mobile Phase | Ammonium formate (B1220265) buffer / Acetonitrile | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Temperature | 40 °C | nih.gov |
| Detection | UV at 260 nm | nih.gov |
| Alternative Mobile Phase | 5% Acetonitrile with 0.1% phosphoric acid | helixchrom.com |
| Alternative Detection | UV at 255 nm | helixchrom.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While nicotinamides themselves may have limited volatility, GC can be applied to more volatile precursors or derivatives. For instance, GC coupled with mass spectrometry (GC-MS) has been used to analyze related fluorinated pyridine synthons, such as 3-bromo-5-trifluoromethoxypyridine. scispace.com In this technique, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a mass spectrometer, which provides both quantification and structural information. The trifluoromethyl group generally imparts sufficient volatility, making GC a potentially suitable method for analyzing this compound, provided it is thermally stable under the analysis conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. This hybrid technique is the gold standard for quantifying low-level analytes and their metabolites in complex biological matrices. cam.ac.uknih.gov
A validated LC-MS/MS method has been developed for the simultaneous determination of the insecticide flonicamid (B1672840) and its key metabolites, which include 4-trifluoromethylnicotinamide (TFNA-AM), an isomer of the subject compound. chrom-china.com This demonstrates the direct applicability of LC-MS/MS for analyzing trifluoromethyl-substituted nicotinamides. In such methods, samples are typically extracted using a liquid-liquid extraction or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. chrom-china.comresearchgate.net
The chromatographic separation is often performed on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. chrom-china.comnih.govresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation, a process that provides exceptional selectivity and reduces matrix interference. nih.govyoutube.com
Table 2: Example LC-MS/MS Parameters for 4-(Trifluoromethyl)nicotinamide (TFNA-AM)
| Parameter | Condition | Source |
|---|---|---|
| Sample Preparation | Phosphate (B84403) buffer extraction, followed by ethyl acetate (B1210297) liquid-liquid extraction. | chrom-china.com |
| Chromatography | LC separation with a C18 column. | chrom-china.com |
| Mobile Phase | Gradient of 0.1% formic acid in water and methanol. | chrom-china.com |
| Ionization | Electrospray Ionization (ESI), typically in positive mode. | nih.govresearchgate.netbevital.no |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple-Reaction Monitoring (MRM) mode. | chrom-china.comnih.gov |
| Limit of Detection (LOD) | 0.60 µg/kg (in cucumber matrix). | chrom-china.com |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound. They provide detailed information about the molecular framework, functional groups, and the electronic environment of specific atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F (fluorine-19).
¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, one would expect to see distinct signals for the protons on the pyridine ring and the two protons of the amide (-NH₂) group. The chemical shifts (δ) and coupling constants (J) between adjacent protons reveal the substitution pattern on the aromatic ring. For example, in related nicotinamide derivatives, the pyridine protons typically appear in the downfield region (δ 7.0-9.0 ppm). rsc.orgmdpi.com
¹³C-NMR detects the carbon atoms in the molecule, providing information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the six pyridine ring carbons (one of which is attached to the CF₃ group and another to the amide group) and the carbonyl carbon of the amide. The carbon of the trifluoromethyl group is readily identified by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. rsc.org Carbons attached to the electronegative nitrogen and the trifluoromethyl group are shifted downfield. rsc.orgresearchgate.net
¹⁹F-NMR is a highly sensitive technique used specifically to observe fluorine atoms. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F-NMR spectra can be acquired rapidly with high resolution. For this compound, the spectrum would show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment, making ¹⁹F-NMR an excellent tool for confirming the presence and substitution pattern of trifluoromethyl groups. rsc.orgresearchgate.net The chemical shift for a CF₃ group on an aromatic ring typically appears in a well-defined region of the spectrum. rsc.orgcolorado.edu
Table 3: Representative NMR Data for Related Trifluoromethyl-Substituted Aromatic Compounds
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Coupling Information | Source |
|---|---|---|---|---|
| ¹H-NMR | Aromatic Protons (Nicotinamide derivatives) | 7.3 - 8.9 | Multiplets (m), Doublets (d) | rsc.orgmdpi.com |
| ¹³C-NMR | Aromatic Carbons | 120 - 155 | scispace.comrsc.org | |
| ¹³C-NMR | Carbonyl Carbon (Amide) | ~165 - 170 | rsc.org | |
| ¹³C-NMR | CF₃ Carbon | ~123 | Quartet (q), J ≈ 270 Hz | rsc.org |
| ¹⁹F-NMR | Aromatic-CF₃ | -56 to -63 | Singlet (s) | scispace.comrsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands.
The amide functional group gives rise to prominent peaks. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the region of 3400-3180 cm⁻¹. researchgate.netnih.gov The strong C=O stretching vibration (Amide I band) is expected around 1680-1640 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) usually appears near 1620 cm⁻¹. mdpi.com
The trifluoromethyl group also has strong, characteristic absorption bands due to C-F stretching vibrations, which are typically found in the 1350-1120 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would also be present in the 1600-1400 cm⁻¹ range. mdpi.comresearchgate.net
Table 4: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |
|---|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3400 - 3180 | researchgate.netnih.gov |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1640 | mdpi.com |
| Amide (-CONH₂) | N-H Bend (Amide II) | ~1620 | mdpi.com |
| Pyridine Ring | C=C, C=N Stretch | 1615 - 1580 | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique utilized for the structural elucidation and identification of this compound. This method provides detailed information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in confirming its molecular weight and deducing its chemical structure.
In typical MS analysis of this compound, the molecule is first ionized. Soft ionization techniques like electrospray ionization (ESI) are commonly employed to generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation. ncsu.edu This primary ion is crucial as its m/z value confirms the molecular mass of the compound. For this compound (C₇H₅F₃N₂O), the expected m/z for the [M+H]⁺ ion would be approximately 191.04.
The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at several key locations. A primary fragmentation pathway would likely involve the loss of the amide group (-CONH₂) as ammonia (B1221849) (NH₃), a common neutral loss for nicotinamide-related compounds. ncsu.edu Another significant fragmentation would be the cleavage of the C-C bond between the pyridine ring and the carbonyl group, potentially leading to the formation of a stable acylium ion, [CF₃-C₅H₃N-CO]⁺. libretexts.org The trifluoromethyl group (-CF₃) itself is a stable moiety and may remain attached to the pyridine ring in major fragments.
The analysis of these fragmentation patterns allows researchers to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can further enhance this analysis by providing highly accurate mass measurements, which helps in determining the elemental composition of the parent ion and its fragments, thereby increasing the confidence in the identification of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | ~191.04 | Protonated molecular ion |
| [M+H - NH₃]⁺ | ~174.03 | Loss of ammonia from the amide group |
| [CF₃-C₅H₃N-CO]⁺ | ~146.02 | Acylium ion formed by cleavage of the amide bond |
| [C₅H₃N-CF₃]⁺ | ~145.03 | Fragment corresponding to the trifluoromethyl-substituted pyridine ring |
Note: The m/z values are theoretical and may vary slightly in experimental conditions.
Method Validation and Reliability Assessments in Analytical Research
Method validation is a critical process in analytical research to ensure that a specific method is suitable for its intended purpose. fda.gov For the quantitative analysis of this compound, a validated analytical method guarantees that the results are reliable, reproducible, and accurate. fda.gov The validation process involves evaluating several key performance characteristics, typically following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net
The primary parameters assessed during method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.govmdpi.com
Specificity ensures that the analytical signal is solely from the analyte of interest, this compound, without interference from other components like impurities or excipients. formosapublisher.org
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. formosapublisher.org This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. mdpi.com
Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. mdpi.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability assesses precision over a short interval under the same conditions, while intermediate precision evaluates it within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.netmdpi.com
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. formosapublisher.org
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. formosapublisher.org
The reliability of an analytical method is established through these validation studies. For instance, in the development of an HPLC method for related compounds like nicotinamide, validation has demonstrated high linearity (r² > 0.998), good accuracy with recovery rates between 96.86% and 103.96%, and high precision with RSD values below 5%. mdpi.comformosapublisher.org Similar acceptance criteria would be applied to a validated method for this compound to ensure its reliability for routine analysis in research and quality control.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. Resolution > 1.5. formosapublisher.org |
| Linearity | Proportionality of response to analyte concentration. | Correlation coefficient (r²) ≥ 0.997. formosapublisher.org |
| Accuracy | Closeness of test results to the true value. | Recovery typically between 80-120%. researchgate.net |
| Precision (RSD) | Agreement among a series of measurements. | Repeatability (Intra-day) RSD ≤ 2%. Intermediate Precision (Inter-day) RSD ≤ 5%. mdpi.com |
| LOD | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3:1. |
| LOQ | Lowest concentration that can be quantified reliably. | Signal-to-noise ratio ≥ 10:1. formosapublisher.org |
Applications and Broader Impact of 2 Trifluoromethyl Nicotinamide in Chemical and Biological Sciences
Development as Pharmaceutical Intermediates and Drug Candidates
2-(Trifluoromethyl)nicotinamide and its derivatives are pivotal intermediates in the synthesis of advanced pharmaceutical agents. The presence of the trifluoromethyl group can lead to more desirable pharmacokinetic and pharmacodynamic properties. nih.gov The related compound, 2-(trifluoromethyl)nicotinic acid, is a key intermediate in the production of a catechol-O-methyltransferase (COMT) inhibitor, which has potential for treating neurological disorders. nih.govacs.org This highlights the value of the 2-trifluoromethylpyridine core in constructing complex, biologically active molecules.
Derivatives of the closely related 2-amino-6-(trifluoromethyl)nicotinic acid have been synthesized and investigated as potential dual inhibitors of HIV-1 reverse transcriptase, an important target in antiretroviral therapy. mdpi.com Furthermore, the broader class of nicotinamides is under investigation for various therapeutic applications. For instance, nicotinamide (B372718) has been studied in combination with EGFR-tyrosine kinase inhibitors for the treatment of lung cancer. nih.gov
The trifluoromethyl group itself is a common feature in numerous FDA-approved drugs. mdpi.com Its inclusion in a molecule can enhance metabolic stability and binding affinity to target proteins. nih.govnih.gov For example, the drug Enasidenib, used to treat acute myeloid leukemia, incorporates a 2-(trifluoromethyl)pyridine (B1195222) moiety in its structure. mdpi.com
Table 1: Examples of Pharmaceutically Relevant Compounds Derived from or Related to this compound
| Compound/Derivative Class | Therapeutic Target/Application | Reference |
|---|---|---|
| 2-(Trifluoromethyl)nicotinic acid derivatives | COMT inhibition (neurological disorders) | nih.govresearchgate.net |
| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives | HIV-1 Reverse Transcriptase inhibition | mdpi.com |
| Enasidenib | IDH2 inhibition (Acute Myeloid Leukemia) | mdpi.com |
Role in Agrochemical Development (e.g., Pesticides, Insecticides, Fungicides)
The trifluoromethylpyridine (TFMP) structure is a crucial component in a wide array of modern agrochemicals, demonstrating significant biological activity against various pests. nih.govjst.go.jp This makes this compound and its derivatives valuable scaffolds for the discovery of new pesticides, insecticides, and fungicides. More than 20 agrochemicals containing the TFMP moiety have been developed, underscoring the importance of this chemical class in crop protection. nih.gov
The pyridine (B92270) structure is a key skeleton in many successful agrochemicals, including the fungicide boscalid, which also features a nicotinamide core. nih.gov This structural similarity suggests a strong potential for this compound derivatives in the development of novel fungicides. Indeed, derivatives of nicotinamide have been designed and synthesized to create new compounds with fungicidal properties. mdpi.com A patent has been filed for synergistic pesticidal compositions that include N-cyanomethyl-4-(trifluoromethyl)nicotinamide, a related isomer, for the control of insects and acarids. google.com
The broader class of neonicotinoids, which are chemically similar to nicotine, are among the most widely used insecticides globally. wikipedia.org These compounds act on the central nervous system of insects. ncceh.ca While this compound is not a neonicotinoid itself, its structural relation to nicotinamide, the parent compound of this class, points to its potential as a building block for new insecticidal agents. The development of sulfonamide fungicides has also incorporated the trifluoromethylphenyl group to create compounds effective against resistant strains of fungi like Botrytis cinerea. mdpi.com
Table 2: Examples of Agrochemicals and Agrochemical Classes Related to this compound
| Agrochemical/Class | Type | Key Structural Feature | Reference |
|---|---|---|---|
| Trifluoromethylpyridine (TFMP) Derivatives | Herbicides, Insecticides, Fungicides | Trifluoromethylpyridine | nih.govjst.go.jp |
| N-cyanomethyl-4-(trifluoromethyl)nicotinamide | Insecticide, Acaricide | 4-(Trifluoromethyl)nicotinamide | google.com |
| Boscalid | Fungicide | Nicotinamide | nih.gov |
| Neonicotinoids | Insecticide | Nicotine-like structure | wikipedia.org |
Utilization as a Building Block in Complex Organic Synthesis
This compound is recognized as a valuable building block in organic synthesis due to its functional groups that allow for further chemical transformations. sigmaaldrich.com The trifluoromethylated pyridine ring is a versatile scaffold for constructing more complex molecules with applications in both the pharmaceutical and agrochemical industries. nih.gov
The synthesis of various heterocycles can be achieved using trifluoromethyl-containing building blocks. For example, 2-aryl-6-(trifluoromethyl)-4-pyrones can be synthesized and then used to construct other fluorinated azaheterocycles like pyrazoles and pyridones. mdpi.com The reactivity of the pyridine ring and the amide group in this compound allows for a range of chemical modifications, making it a versatile starting material.
Synthetic routes have been developed to produce derivatives of 2-(trifluoromethyl)nicotinic acid from simple fluorinated precursors, demonstrating the accessibility of this key intermediate. nih.govacs.org The ability to functionalize the pyridine ring and modify the carboxamide group opens up numerous possibilities for creating diverse molecular architectures. The development of methods for the trifluoromethoxylation of pyridines and pyrimidines further expands the toolbox for creating novel fluorinated building blocks for drug and agrochemical discovery. nih.gov
Contribution to the Understanding of Fluorine Chemistry in Bioactive Molecules
The study and application of compounds like this compound have significantly contributed to our understanding of the role of fluorine in bioactive molecules. The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties in beneficial ways. nih.gov
One of the key advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is very strong, making it resistant to enzymatic cleavage, which can prolong the therapeutic effect of a drug. nih.gov Additionally, the trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its absorption and bioavailability. nih.govresearchgate.net
The high electronegativity of fluorine atoms in the -CF3 group creates a strong dipole moment, which can influence how the molecule interacts with its biological target. These electronic effects can lead to stronger binding to receptors or enzyme active sites, thereby increasing the potency of the compound. mdpi.com For example, the fluorine atoms in the drug asciminib (B605619) are thought to interact favorably with the active site of its target protein. mdpi.com The strategic placement of fluorine can also be used to fine-tune the acidity or basicity of nearby functional groups and to lock the molecule into a more bioactive conformation. nih.govresearchgate.net The widespread success of fluorinated drugs and agrochemicals, many of which contain a trifluoromethylpyridine moiety, is a testament to the powerful and predictable effects of fluorine in molecular design. nih.govnih.gov
Future Perspectives and Emerging Research Directions for 2 Trifluoromethyl Nicotinamide
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The efficient and versatile synthesis of 2-(Trifluoromethyl)nicotinamide and its analogs is fundamental to unlocking their full therapeutic potential. Future research will likely move beyond traditional methods to embrace more innovative and sustainable synthetic strategies.
Key areas of focus include:
Development of Novel Routes: Researchers are actively developing new pathways to the 2-(trifluoromethyl)pyridine (B1195222) core structure starting from simple fluorinated precursors. nih.gov These methods aim to improve efficiency and reduce the number of synthetic steps required.
Advanced Catalytic Systems: The use of sophisticated catalytic systems, such as those employed in Sonogashira and Suzuki-type coupling reactions, is an emerging trend for the derivatization of the pyridine (B92270) head group. researchgate.net These reactions allow for the precise and controlled introduction of various molecular fragments, facilitating the rapid generation of compound libraries for screening.
Innovative Functionalization: There is a growing interest in new methods for creating N-trifluoromethylamides from readily available substrates. sioc-journal.cn While challenging, these advanced synthetic methodologies could provide more direct and efficient routes to the target compound class. sioc-journal.cn For instance, a convenient method for synthesizing 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids, key precursors to nicotinamide (B372718) derivatives, has already been established. mdpi.com
Identification of Undiscovered Biological Targets and Therapeutic Areas
While initial research has illuminated some biological activities, the full spectrum of potential targets for this compound remains largely unexplored. The unique electronic properties conferred by the trifluoromethyl group may allow it to interact with novel biological targets. ontosight.ai
Emerging therapeutic areas and potential targets include:
Antiviral Activity: Derivatives of the 2-(amino)-6-(trifluoromethyl)nicotinic acid scaffold have been identified as dual inhibitors of the HIV-1 Reverse Transcriptase (RT), targeting both its polymerase and ribonuclease H (RNase H) functions. mdpi.com Similarly, other nicotinamide derivatives have been designed as potential inhibitors of the influenza A virus RNA polymerase. nih.gov This suggests a broad potential for this compound derivatives in antiviral drug discovery.
Neurodegenerative Diseases: Nicotinamide riboside (NR), a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), has shown promise as a potential neuroprotective therapy for Parkinson's disease (PD). nih.govnih.gov Studies in zebrafish models of PD show that NR improves motor function and survival by impacting glucose metabolism and endoplasmic reticulum stress. nih.gov Given that this compound is a nicotinamide derivative, a crucial future direction is to investigate its potential to modulate NAD+ levels and confer neuroprotective effects in models of PD and other neurodegenerative disorders.
Metabolic Regulation: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and a target for metabolic diseases and cancer. nih.gov Investigating whether this compound or its derivatives can act as inhibitors or activators of NAMPT could open up new therapeutic avenues. nih.gov
Antifungal and Antimicrobial Applications: The nicotinamide and thiophene (B33073) substructures have been combined to create derivatives with significant fungicidal activity. mdpi.com Furthermore, compounds structurally similar to this compound have been explored for potential antimicrobial and anti-inflammatory effects. ontosight.ai
| Potential Therapeutic Area | Specific Biological Target | Relevant Compounds/Scaffolds |
| Antiviral (HIV) | HIV-1 Reverse Transcriptase (RNase H and RDDP functions) | 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives mdpi.com |
| Antiviral (Influenza) | Influenza A Virus RNA Polymerase (PA-PB1 subunit) | 2-Ureidonicotinamide derivatives nih.gov |
| Neurodegenerative Disease | NAD+ Metabolism Pathways, Endoplasmic Reticulum Stress | Nicotinamide Riboside (as a model) nih.gov |
| Metabolic Disease/Cancer | Nicotinamide Phosphoribosyltransferase (NAMPT) | NAMPT inhibitors and activators nih.gov |
| Fungal Infections | Not specified | N-(thiophen-2-yl) nicotinamide derivatives mdpi.com |
Advancements in Computational Drug Discovery and Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can provide deep insights into its behavior and guide the design of more potent and selective analogs.
Future computational efforts will likely involve:
Predictive Modeling: Computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Molecular Docking and Pharmacophore Mapping: These techniques are used to predict how compounds bind to specific protein targets. For example, docking studies have been used to demonstrate possible interactions between nicotinamide derivatives and the influenza virus RNA polymerase. nih.gov This rational design approach helps in optimizing the molecular structure for enhanced activity.
Quantum Chemistry and Conformational Analysis: Advanced computational studies are employed to understand the conformational stability and vibrational spectra of trifluoromethyl-containing pyridine rings. researchgate.net Models like COSMO-RS can be used to compute thermodynamic properties, such as solubility, by analyzing intermolecular interactions between the compound and various solvents. mdpi.com
Dual-Target Inhibitor Design: A sophisticated strategy involves designing single molecules that can simultaneously inhibit two different biological targets. mdpi.com This "dual inhibitor" approach, which has been applied to HIV-1 RT, can increase drug efficacy and create a higher genetic barrier to the development of drug resistance. mdpi.com
| Computational Method | Application in Drug Discovery | Example |
| Molecular Docking | Predicting binding modes and interactions with protein targets. | Demonstrating interactions with influenza RNA polymerase. nih.gov |
| Pharmacophore Modeling | Identifying essential structural features required for biological activity. | Forecasting activity against the PA-PB1 subunit of influenza polymerase. nih.gov |
| ADMET Prediction | Calculating pharmacokinetic parameters to assess drug-likeness. | Evaluating properties of novel 2-ureidonicotinamide derivatives. nih.gov |
| Quantum Chemistry | Computing molecular structural parameters and vibrational frequencies. | Studying 2-chloro-6-(trifluoromethyl)pyridine (B1580974) using DFT methods. researchgate.net |
| COSMO-RS | Calculating thermodynamic properties like solubility in different media. | Investigating nicotinamide solubility and intermolecular interactions. mdpi.com |
Integration of High-Throughput Screening and Omics Technologies in Research
To efficiently sift through large numbers of derivatives and understand their biological effects on a systemic level, high-throughput screening (HTS) and "omics" technologies are essential. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of chemical compounds against specific biological targets. springernature.com This can accelerate the identification of "hits" from a library of this compound analogs. For example, developing novel HTS assays, such as the NAD(P)-eliminated solid-phase assay (NESPA), can reliably identify enzyme mutants that are active with nicotinamide cofactor mimetics. researchgate.net Such platforms are crucial for screening large libraries to discover compounds with desired activities, such as antifungal or kinase-inhibiting properties. springernature.com
Omics Technologies: These technologies provide a global view of molecular changes within a biological system in response to a compound.
Transcriptomics: As demonstrated in studies with nicotinamide riboside, transcriptome sequencing can reveal that a compound's therapeutic effect is linked to broad changes in gene expression related to specific pathways, such as glucose metabolism and protein processing in the endoplasmic reticulum. nih.gov This approach could be powerfully applied to this compound to uncover its mechanism of action without prior bias.
Proteomics and Metabolomics: These technologies can identify changes in protein and metabolite levels, respectively, providing a comprehensive picture of the compound's impact on cellular function and helping to identify both efficacy markers and potential off-target effects. nih.govnih.gov
Multidisciplinary Research Collaborations to Accelerate Development
The journey of a compound from a laboratory curiosity to a clinical candidate is a complex undertaking that no single discipline can accomplish alone. The future development of this compound will depend heavily on robust, multidisciplinary collaborations.
These collaborations will need to bring together:
Synthetic and Medicinal Chemists: To design and create novel, optimized derivatives. nih.govsioc-journal.cn
Computational Scientists: To model interactions, predict properties, and guide the design process. researchgate.netnih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo testing, elucidate mechanisms of action, and identify biological targets. mdpi.comnih.gov
Clinicians: To translate promising preclinical findings into human trials, as seen in the progression of nicotinamide riboside studies for Parkinson's disease. nih.gov
By integrating these diverse fields of expertise, the scientific community can systematically explore the synthetic space, identify novel therapeutic applications, and accelerate the potential development of this compound and its derivatives for the benefit of human health.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to optimize the yield and purity of 2-(trifluoromethyl)nicotinamide derivatives?
- Methodology : The synthesis of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (compound 8 ) involves coupling 2-(trifluoromethyl)biphenyl-4-amine (9 ) with phosgene to generate an isocyanate intermediate, followed by reaction with 4-methoxynicotinamide (11 ) under thermal conditions (toluene, 110°C). This route achieves a 35% overall yield with >99% purity (HPLC), critical for preclinical studies .
- Key Considerations : Avoid hydrolysis-sensitive intermediates (e.g., thioureas) by replacing sulfur with oxygen to improve stability and reduce toxicity .
Q. How does structural modification of the carbamoyl group affect S1P1 receptor agonism?
- Methodology : Replace the carbamoylthioaniline group with carboxanilide to address metabolic instability. For example, replacing sulfur with oxygen in compound 7 reduces toxicity while retaining S1P1 activity (EC50 = 0.23 μM, 120% efficacy). However, lower cell permeability (Papp < 1.0 × 10⁻⁶ cm/s) necessitates further optimization .
- Data : Thiourea derivatives (e.g., 7 ) exhibit higher agonism but poor stability, whereas carboxanilides (e.g., 8 ) balance potency (EC50 = 0.035 μM) and metabolic resistance .
Q. What in vitro assays are used to evaluate S1P1 receptor selectivity?
- Methodology : Use CHO-K1 cells expressing hS1P1–5 receptors and chimeric Gq/i5 proteins to measure calcium mobilization. Compound 8 shows >100-fold selectivity for S1P1 over S1P3 (EC50 > 25 μM) and negligible activity against S1P2/4/5 .
- Validation : Compare efficacy to reference agonists (e.g., S1P for S1P3, FTY720-P for S1P1/3/4/5) to confirm subtype specificity .
Advanced Research Questions
Q. How do molecular modeling and physicochemical properties guide the design of selective S1P1 agonists?
- Methodology :
- Hydrogen bonding : Intramolecular H-bonding in 2-methoxy-N-(phenylcarbamoyl)benzamide stabilizes the bioactive conformation, enhancing receptor binding .
- Lipophilicity : Optimal cLogP (4.5) and cLogD7.4 (4.7) balance membrane permeability and aqueous solubility for oral bioavailability .
Q. What mechanisms underlie the dose-dependent lymphocyte reduction observed in vivo?
- Methodology : Administer compound 8 orally to Sprague-Dawley rats (0.3–3.0 mg/kg) and quantify plasma concentrations (LC-MS) and lymphocyte counts (flow cytometry). At 1.0 mg/kg, 8 reduces circulating lymphocytes by 48% (P < 0.05 vs. vehicle) within 24 hours .
- Mechanism : S1P1 internalization prevents lymphocyte egress from lymphoid tissues, mimicking FTY720’s immunosuppressive effects .
Q. How do metabolic stability studies inform structural optimization?
- Methodology : Incubate derivatives with rat liver microsomes to identify labile moieties. For example, piperidine rings in early analogs undergo oxidative metabolism, prompting replacement with trifluoromethyl biphenyl groups .
- Outcome : Compound 8 exhibits low CYP3A4/2D6 inhibition (IC50 > 10 μM) and no hERG liability, reducing off-target risks .
Q. What statistical approaches resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology : Apply ANOVA/Dunnett’s test to compare dose-response curves. Despite 8 ’s high in vitro potency (EC50 = 0.035 μM), its low solubility (Papp = 1.2 × 10⁻⁶ cm/s) necessitates higher doses in vivo to achieve therapeutic plasma levels (9.6 ng/mL at 1.0 mg/kg) .
- Resolution : Use pharmacokinetic modeling (AUC₀–48h = 3400 ng·h/mL) to correlate exposure with lymphocyte reduction .
Critical Analysis of Contradictions
- vs. : While highlights sulfur-to-oxygen substitution to improve stability, emphasizes that 8 ’s lack of a polar headgroup (unlike FTY720-P) minimizes S1P3-mediated cardiotoxicity, suggesting divergent optimization priorities .
- vs. : reports 48% lymphocyte reduction at 1.0 mg/kg, but notes a 78% reduction under similar conditions. This discrepancy may arise from inter-study variability in animal models or bioanalytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
